

Application Notes & Protocols: Using CRISPR to Interrogate the Function of ms2i6A-Modifying Enzymes

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Compound of Interest		
Compound Name:	2-Methylthio Isopentenyladenosine	
Cat. No.:	B12392173	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-methylthio-N6-isopentenyladenosine (ms2i6A) is a highly conserved, complex post-transcriptional modification found at position 37 of certain transfer RNAs (tRNAs), specifically those that read codons beginning with uridine.[1][2] This modification is crucial for maintaining translational fidelity and efficiency.[1][3] In mammals, the biosynthesis of ms2i6A is a two-step process involving the enzymes TRIT1 (tRNA isopentenyltransferase 1) and CDK5RAP1 (CDK5 regulatory subunit-associated protein 1).[3][4] Dysregulation of this pathway is linked to various human pathologies, including mitochondrial diseases and cancer, making these enzymes potential therapeutic targets.[4][5][6]

The CRISPR/Cas9 system offers a powerful and precise tool for genetic manipulation, enabling researchers to create knockout or knockdown models of ms2i6A-modifying enzymes.[7][8] This allows for a detailed investigation of their roles in cellular processes and disease. These application notes provide detailed protocols for using CRISPR/Cas9 to study the function of TRIT1 and CDK5RAP1, from gene editing to functional and molecular analysis.

Section 1: The ms2i6A Biosynthesis Pathway

The formation of ms2i6A occurs on the tRNA molecule. The first step is the addition of an isopentenyl group to adenosine at position 37 (A37) to form N6-isopentenyladenosine (i6A), a

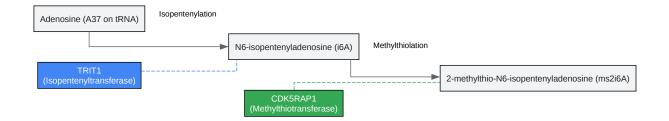




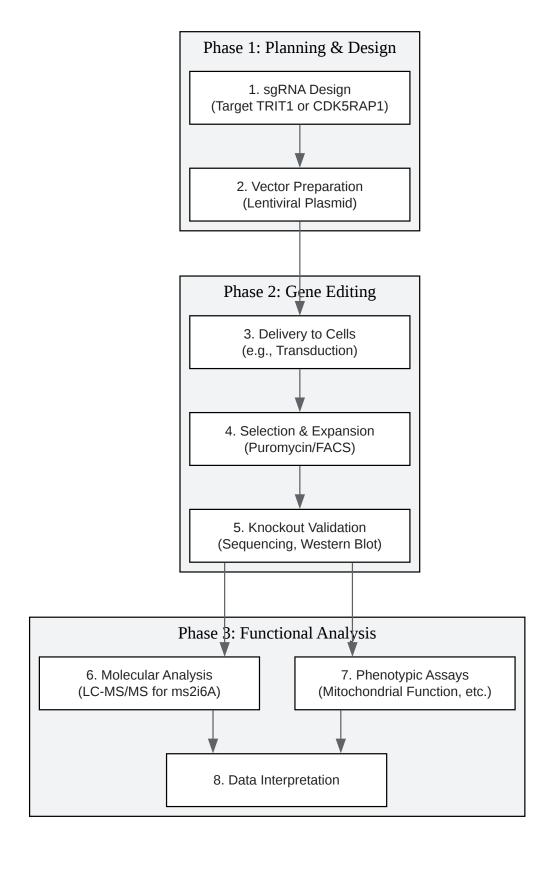


reaction catalyzed by TRIT1 in mammals.[3][4] Subsequently, the enzyme CDK5RAP1 catalyzes the addition of a methylthio group to i6A, completing the formation of ms2i6A.[9][10] This modification primarily occurs on mitochondrial tRNAs, playing a vital role in mitochondrial protein translation and overall energy metabolism.[5][11]

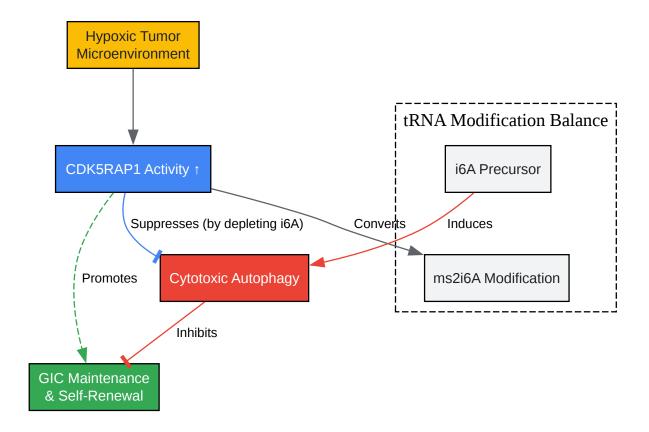












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